1-Chloro-2-diazonio-3-ethoxy-3-oxoprop-1-en-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-diazonio-3-ethoxy-3-oxoprop-1-en-1-olate is a chemical compound with the molecular formula C5H5ClN2O3 It is known for its unique structure, which includes a diazonium group, an ethoxy group, and a chloro substituent
Preparation Methods
The synthesis of 1-chloro-2-diazonio-3-ethoxy-3-oxoprop-1-en-1-olate typically involves the reaction of ethyl 3-chloro-2-diazo-3-oxopropanoate with appropriate reagents under controlled conditions . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the stability of the diazonium group. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Chemical Reactions Analysis
1-Chloro-2-diazonio-3-ethoxy-3-oxoprop-1-en-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The diazonium group can participate in coupling reactions to form azo compounds.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines and phenols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-diazonio-3-ethoxy-3-oxoprop-1-en-1-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s reactivity makes it useful in labeling and modifying biomolecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-2-diazonio-3-ethoxy-3-oxoprop-1-en-1-olate involves the reactivity of the diazonium group. This group can undergo substitution reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.
Comparison with Similar Compounds
Similar compounds to 1-chloro-2-diazonio-3-ethoxy-3-oxoprop-1-en-1-olate include:
Ethyl 3-chloro-2-diazo-3-oxopropanoate: A precursor in the synthesis of the target compound.
Diazoacetyl chloride: Another diazonium compound with similar reactivity.
Ethyl diazomalonyl chloride: A related compound with a diazonium group and similar applications.
Properties
IUPAC Name |
ethyl 3-chloro-2-diazo-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O3/c1-2-11-5(10)3(8-7)4(6)9/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZBIEMCMJRRHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00853119 |
Source
|
Record name | 1-Chloro-2-diazonio-3-ethoxy-3-oxoprop-1-en-1-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00853119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57072-87-4 |
Source
|
Record name | 1-Chloro-2-diazonio-3-ethoxy-3-oxoprop-1-en-1-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00853119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.